Hydrogen-Bond Donor Count and Topological Polar Surface Area (TPSA) Advantage Over N-Alkyl Analogs
The target compound possesses three hydrogen-bond donors (two from the secondary amine, one from the hydroxyl) and a TPSA of 44.29 Ų, whereas the closest N-alkyl analog [1-(cyclopropylmethyl)piperidin-4-yl]methanol (CAS 145021-95-0) has only one hydrogen-bond donor (hydroxyl) and a lower TPSA . The additional H-bond donor capacity of the target compound enables stronger, more directional interactions with biological targets, which is critical for modulating binding kinetics and selectivity in structure-based drug design.
| Evidence Dimension | Hydrogen-Bond Donor Count / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 3, TPSA = 44.29 Ų |
| Comparator Or Baseline | [1-(Cyclopropylmethyl)piperidin-4-yl]methanol (CAS 145021-95-0): HBD = 1, TPSA ≈ 20-23 Ų (calculated from structure) |
| Quantified Difference | ΔHBD = +2; ΔTPSA ≈ +21-24 Ų (approximately 2-fold increase) |
| Conditions | Computed physicochemical properties; standard drug-likeness models |
Why This Matters
Higher HBD count and TPSA directly influence blood-brain barrier permeability, solubility, and target binding enthalpy, making the target compound a superior choice for CNS or oral drug programs where fine-tuning of polarity is required.
